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2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime
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Overview
Description
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime is an organic compound with a complex structure that includes an amino group, a phenyl ring substituted with two methoxy groups, and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then further reacted with an amine source to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone: Lacks the oxime group but shares the core structure.
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone hydrazone: Contains a hydrazone group instead of an oxime.
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone thiosemicarbazone: Contains a thiosemicarbazone group.
Uniqueness
2-Amino-1-(2,4-dimethoxy-phenyl)-ethanone oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of the amino group, methoxy-substituted phenyl ring, and oxime group makes this compound a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
(NZ)-N-[2-amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-3-4-8(9(6-11)12-13)10(5-7)15-2/h3-5,13H,6,11H2,1-2H3/b12-9+ |
InChI Key |
CVBIGZYAWCTXLH-FMIVXFBMSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N/O)/CN)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)CN)OC |
Origin of Product |
United States |
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